2,3-Dimethoxyphenylpropionylchloride

Description

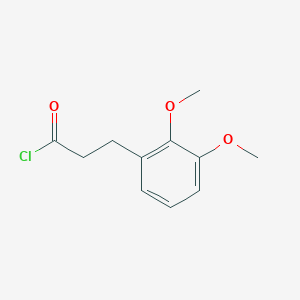

2,3-Dimethoxyphenylpropionylchloride is an organochlorine compound featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and a propionyl chloride functional group. While specific data for this compound are scarce in the provided evidence, its structure suggests high reactivity due to the electron-donating methoxy groups and the electrophilic acyl chloride moiety. Such compounds are typically intermediates in organic synthesis, particularly in the preparation of amides, esters, or pharmaceuticals .

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

3-(2,3-dimethoxyphenyl)propanoyl chloride |

InChI |

InChI=1S/C11H13ClO3/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3 |

InChI Key |

HDABCFMRTVRZFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dimethoxyphenylpropionylchloride with analogous compounds in terms of substituent effects, functional groups, and inferred properties.

Substituent Position and Electronic Effects

- This compound vs. In contrast, the 3,4-dihydroxy groups in the latter compound (CAS 62-31-7) increase polarity and hydrogen-bonding capacity, making it more hydrophilic . Reactivity: Acyl chlorides (as in the target compound) are more reactive toward hydrolysis and nucleophilic attack compared to amine hydrochlorides (as in CAS 62-31-7), which are stable salts .

Functional Group Comparison

- Propionyl Chloride vs. Ester Derivatives :

- 3-(2,3-Dimethylphenyl)propionic acid methyl ester (CAS 582-53-6) contains an ester group, which is less reactive than the acyl chloride in this compound. Esters require harsher conditions (e.g., acid/base catalysis) for hydrolysis, whereas acyl chlorides react rapidly with water or alcohols .

- Thermal Stability : Acyl chlorides generally have lower thermal stability compared to esters due to the labile chlorine atom, which can be displaced under mild heating .

Substituent Bulk and Steric Effects

- 2,3-Dimethoxy vs. 2,3-Dimethyl Substituents: Methoxy groups (-OCH₃) are bulkier and more polar than methyl groups (-CH₃). For example, 2,3-Dimethyl-3-hexanol (CAS 4166-46-5) has non-polar methyl substituents, leading to lower solubility in polar solvents compared to the methoxy-substituted target compound . Steric Hindrance: The larger methoxy groups may slow down reactions at the acyl chloride site by hindering nucleophilic approach, whereas smaller substituents (e.g., methyl) have minimal steric impact .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Functional Group | Key Properties (Inferred) | Reactivity Notes |

|---|---|---|---|---|

| This compound | Not listed | Acyl chloride | High reactivity, polar, moisture-sensitive | Rapid nucleophilic substitution |

| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | 62-31-7 | Amine hydrochloride | Hydrophilic, stable salt | Low reactivity, used in biochemistry |

| 3-(2,3-Dimethylphenyl)propionic acid ME | 582-53-6 | Ester | Moderate reactivity, hydrophobic | Requires catalysis for hydrolysis |

| 2,3-Dimethyl-3-hexanol | 4166-46-5 | Alcohol | Low polarity, volatile | Participates in esterification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.